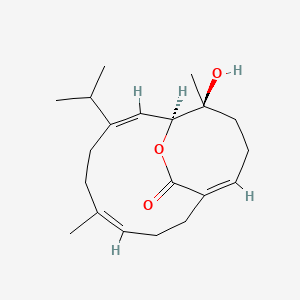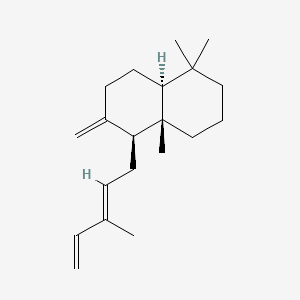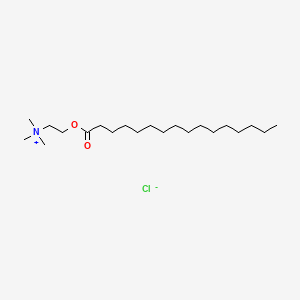
パルミトイルコリン塩化物
概要
説明
Palmitoylcholine (chloride) is an acyl choline compound with the chemical formula C21H44NO2 • Cl. It is known for its ability to inhibit protein kinase C activity and induce hemolysis in rat erythrocytes .
科学的研究の応用
Palmitoylcholine (chloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is studied for its effects on cellular processes and protein kinase C activity.
Industry: It is used in the production of various biochemical products and as a research tool in lipid studies.
作用機序
パルミトイルコリン(塩化物)は、カルシウムイオン依存性のホスファチジルイノシトールモノレイヤーの加水分解を通じて、膜ストレスと酵素活性を低下させることで作用します 。 このメカニズムは、細胞シグナル伝達経路において重要な役割を果たすホスファチジルイノシトールホスホジエステラーゼの活性化を伴います 。
類似化合物:
パルミトイルカルニチン: タンパク質キナーゼCの活性化を調節する別の酰コリン化合物.
アセチルコリン: タンパク質キナーゼCとも相互作用しますが、構造特性が異なる神経伝達物質。
リゾホスファチジルコリン: パルミトイルコリンと機能的に類似した部分を持つ脂質ですが、生物学的役割は異なります。
独自性: パルミトイルコリン(塩化物)は、タンパク質キナーゼC活性の特異的な阻害と、赤血球の溶血を誘発する能力によって独特です 。 その独特の化学構造と生物学的効果は、様々な科学分野における研究のための貴重な化合物となっています。
将来の方向性
生化学分析
Biochemical Properties
Palmitoylcholine chloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of its notable interactions is with protein kinase C, where it acts as an inhibitor at a concentration of 100 micromolar . This inhibition affects various signaling pathways and cellular processes. Additionally, palmitoylcholine chloride induces hemolysis in rat erythrocytes, demonstrating its ability to disrupt cell membranes . It also interacts with phosphatidylinositol phosphodiesterase, reducing membrane stress and enzyme activity .
Cellular Effects
Palmitoylcholine chloride has profound effects on various types of cells and cellular processes. In erythrocytes, it induces hemolysis, leading to the breakdown of red blood cells . This compound also influences cell signaling pathways by inhibiting protein kinase C, which plays a crucial role in regulating cell growth, differentiation, and apoptosis . Furthermore, palmitoylcholine chloride affects gene expression and cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of palmitoylcholine chloride involves its interaction with specific biomolecules and enzymes. It binds to protein kinase C, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to changes in gene expression and cellular responses. Additionally, palmitoylcholine chloride interacts with phosphatidylinositol phosphodiesterase, reducing its activity and influencing membrane dynamics . These interactions highlight the compound’s ability to modulate cellular processes at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitoylcholine chloride can change over time. The compound is relatively stable, with a shelf life of up to four years when stored at -20°C . Its activity may degrade over time, leading to reduced efficacy in long-term experiments. In vitro studies have shown that prolonged exposure to palmitoylcholine chloride can result in sustained inhibition of protein kinase C and persistent hemolysis in erythrocytes . These temporal effects underscore the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of palmitoylcholine chloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase C and induces hemolysis without causing significant toxicity . At higher doses, palmitoylcholine chloride can lead to adverse effects, including severe hemolysis and potential toxicity to other cell types . These dosage-dependent effects highlight the need for careful dose optimization in experimental and therapeutic applications.
Metabolic Pathways
Palmitoylcholine chloride is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase, influencing their activity and modulating metabolic flux . These interactions can lead to changes in metabolite levels and overall cellular metabolism. Understanding the metabolic pathways of palmitoylcholine chloride is crucial for elucidating its biochemical effects and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, palmitoylcholine chloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution within cells can influence its activity and efficacy, making it essential to study its transport mechanisms in detail.
Subcellular Localization
Palmitoylcholine chloride exhibits specific subcellular localization, which can affect its activity and function. It is known to target cell membranes and interact with membrane-associated enzymes such as protein kinase C and phosphatidylinositol phosphodiesterase . These interactions are often mediated by targeting signals or post-translational modifications that direct the compound to specific cellular compartments. Understanding the subcellular localization of palmitoylcholine chloride is vital for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Palmitoylcholine (chloride) can be synthesized through the reaction of palmitic acid with thionyl chloride to form palmitoyl chloride, which is then reacted with choline . The reaction conditions typically involve heating the mixture at temperatures between 60 and 75 degrees Celsius for 0.5 to 2 hours in the presence of an organic amine .
Industrial Production Methods: The industrial production of palmitoylcholine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, simple process equipment, and low energy consumption, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Palmitoylcholine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
類似化合物との比較
Palmitoylcarnitine: Another acyl choline compound that modulates protein kinase C activation.
Acetylcholine: A neurotransmitter that also interacts with protein kinase C but has different structural properties.
Lysophosphatidylcholine: A lipid that shares some functional similarities with palmitoylcholine but has distinct biological roles.
Uniqueness: Palmitoylcholine (chloride) is unique due to its specific inhibition of protein kinase C activity and its ability to induce hemolysis in erythrocytes . Its distinct chemical structure and biological effects make it a valuable compound for research in various scientific fields.
特性
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHLWJWDCWCRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623013 | |
| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2932-74-3 | |
| Record name | Palmitoylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



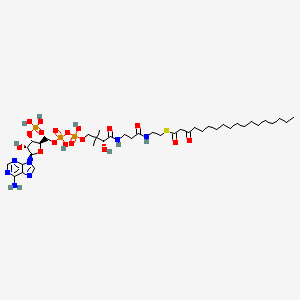
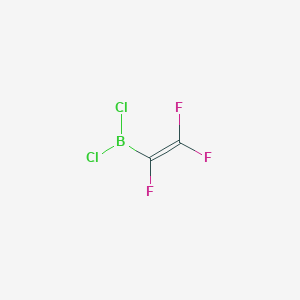
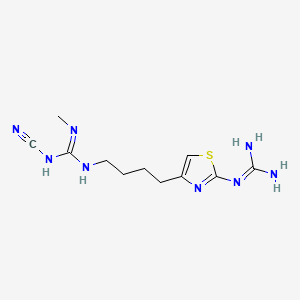
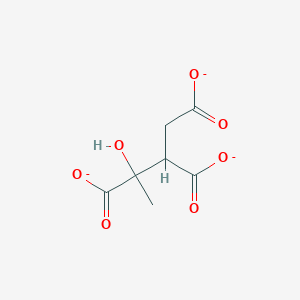
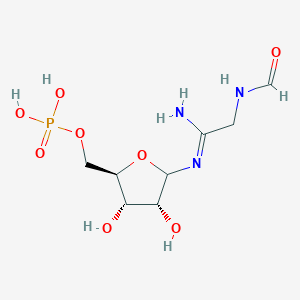
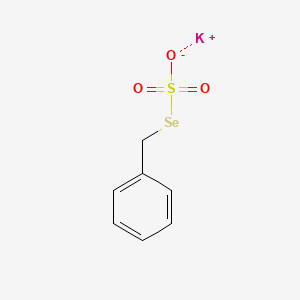


![2,3-dihydroxybutanedioic acid;2-[(11Z,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1262250.png)
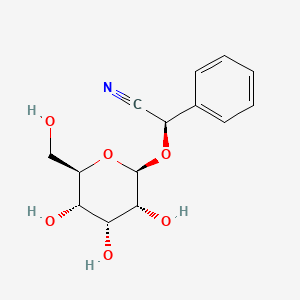
![Methyl 2-chloro-6-[3-fluoro-4-[1-[[1-[(2,2,2-trifluoroacetyl)amino]cyclopropanecarbonyl]amino]ethyl]phenyl]benzoate](/img/structure/B1262252.png)
